![molecular formula C15H16O7 B12059398 7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl alpha-L-arabinofuranoside is a glycosidase substrate used in various biochemical and analytical applications. It is a fluorogenic compound, meaning it releases a fluorescent signal upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity, particularly alpha-L-arabinofuranosidase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinofuranosyl donors. One common method includes the use of 2H-1-Benzopyran-2-one, 4-methyl-7-[(2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl)oxy]- as a starting material . The reaction conditions often involve the use of catalysts and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl alpha-L-arabinofuranoside may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alpha-L-arabinofuranosidase under optimal conditions of pH and temperature. For example, the enzyme exhibits optimum activity at pH 5.8 and 45°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl alpha-L-arabinofuranoside is 4-methylumbelliferone, which can be easily detected due to its fluorescent properties .
科学研究应用
4-Methylumbelliferyl alpha-L-arabinofuranoside is widely used in scientific research for various applications:
Biochemistry: It is used to study the activity of alpha-L-arabinofuranosidase and other glycosidases.
Molecular Biology: The compound is employed in assays to measure enzyme kinetics and to screen for enzyme inhibitors.
Medicine: It is used in diagnostic assays to detect enzyme deficiencies and in research on metabolic disorders.
作用机制
The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its enzymatic cleavage by alpha-L-arabinofuranosidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .
相似化合物的比较
4-Methylumbelliferyl alpha-L-arabinofuranoside is unique due to its specific substrate properties for alpha-L-arabinofuranosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase.
4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.
4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific enzymes they target.
属性
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
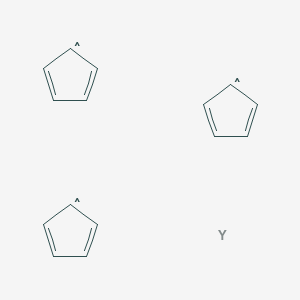

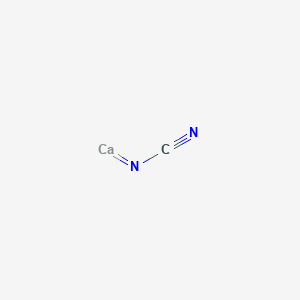


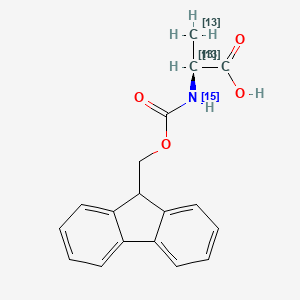

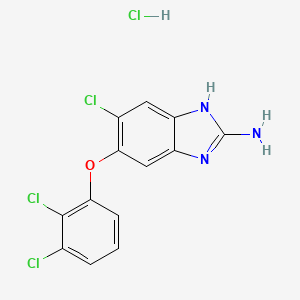
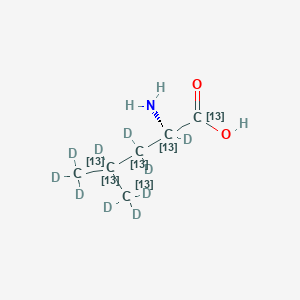
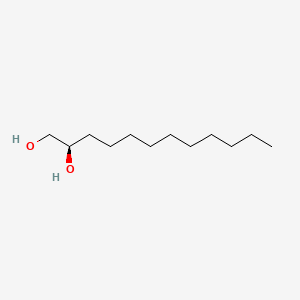
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)

